

Thermochemical Properties of 2-Ethylphenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethylphenyl Acetate

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Introduction

2-Ethylphenyl acetate is an aromatic ester with potential applications in various fields, including fragrance, flavor, and pharmaceuticals. A thorough understanding of its thermochemical properties is crucial for process design, safety assessment, and predicting its behavior in biological systems. This technical guide provides a summary of available thermochemical data for **2-ethylphenyl acetate** and related isomers, details common experimental and computational methodologies for data determination, and outlines a logical workflow for acquiring these essential parameters. While experimental data for **2-ethylphenyl acetate** is scarce, this guide leverages information on structurally similar compounds to provide a comprehensive overview for researchers.

Data Presentation: Thermochemical and Physicochemical Properties

Due to the limited availability of experimental thermochemical data for **2-ethylphenyl acetate**, the following tables include a combination of computed data for the target molecule and experimental data for its isomers and structurally related compounds to facilitate comparison and estimation.

Table 1: Computed Physicochemical Properties of **2-Ethylphenyl Acetate**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₂	PubChem[1]
Molecular Weight	164.20 g/mol	PubChem[1]
XLogP3	2.4	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	164.083729621 g/mol	PubChem[1]
Monoisotopic Mass	164.083729621 g/mol	PubChem[1]
Topological Polar Surface Area	26.3 Å ²	PubChem[1]
Heavy Atom Count	12	PubChem[1]

Table 2: Thermochemical and Physical Data of Related Aromatic Esters

Compound	Property	Value	Method	Source
4-Ethylphenyl acetate	Boiling Point	Not Available	Cheméo[2]	
	Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	Not Available	Cheméo[2]	
	Ideal Gas Heat Capacity ($C_{p,\text{gas}}$)	Not Available	Cheméo[2]	
Ethyl phenylacetate	Boiling Point	227-229 °C at 760 mmHg	Experimental	The Good Scents Company, ChemicalBook, PubChem[3]
Melting Point	-29.4 °C	Experimental	PubChem,[3] The Good Scents Company[4]	
Vapor Pressure	0.09 mmHg at 25 °C (est.)	Estimated	The Good Scents Company[4]	
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	67.4 kJ/mol	Based on data from 283-318 K	NIST WebBook[5]	
2-Phenylethyl acetate	Boiling Point	505.8 K (232.65 °C)	Experimental	NIST WebBook[5]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	67.4 kJ/mol	Based on data from 283-318 K	NIST WebBook[5]	

Experimental Protocols

Precise determination of thermochemical data relies on well-established experimental techniques. As specific protocols for **2-ethylphenyl acetate** are not available in the reviewed literature, this section outlines the general methodologies for key thermochemical measurements applicable to organic esters.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) of an organic compound is a fundamental thermochemical property, typically determined by combustion calorimetry.

Methodology:

- **Sample Preparation:** A precisely weighed sample of the purified liquid ester is enclosed in a container of known mass and heat of combustion (e.g., a polyester or polyethylene ampoule for volatile liquids).
- **Calorimeter Setup:** The sample is placed in a bomb calorimeter, which is a constant-volume vessel filled with high-pressure oxygen. The bomb is then submerged in a known mass of water in an insulated container (the calorimeter).
- **Combustion:** The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is transferred to the bomb, the water, and the calorimeter components, causing a temperature rise.
- **Temperature Measurement:** The temperature change of the water is measured with high precision using a calibrated thermometer.
- **Data Analysis:** The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined through calibration with a substance of known heat of combustion, such as benzoic acid). The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Transpiration Method for Vapor Pressure and Enthalpy of Vaporization

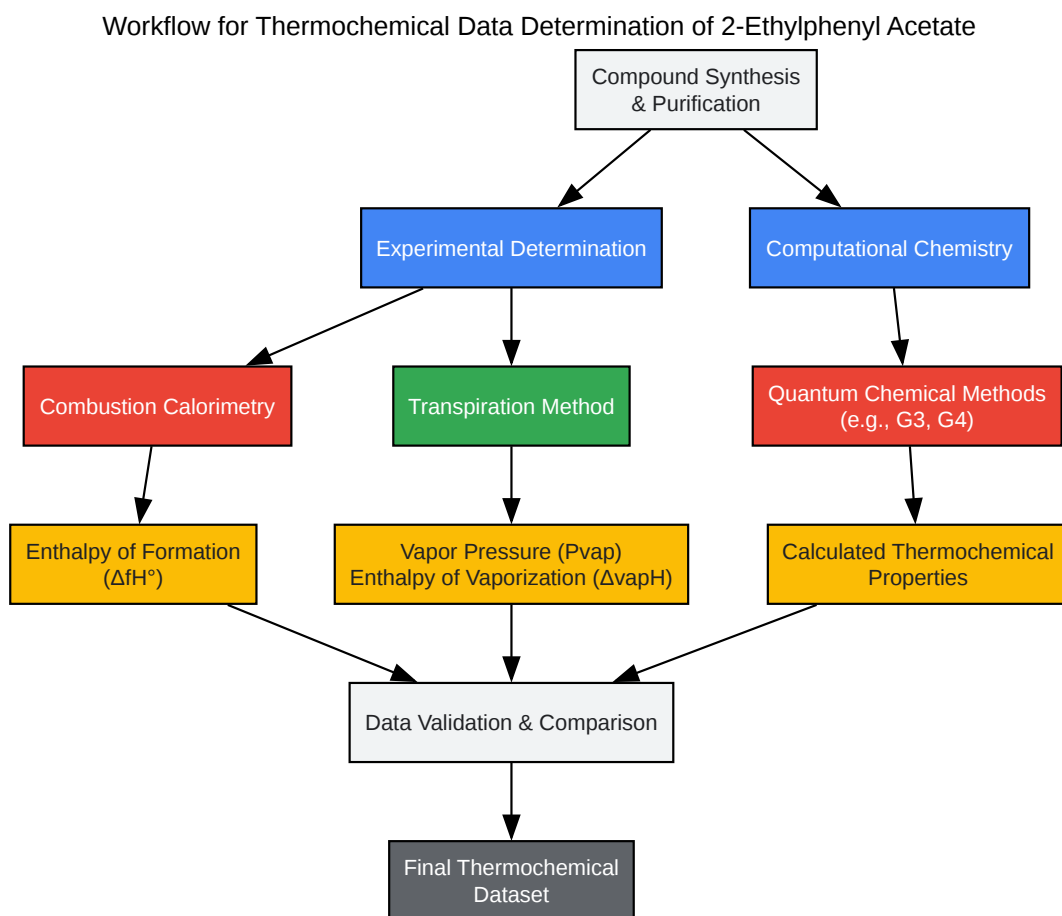
The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility compounds, from which the enthalpy of vaporization can be derived.^{[6][7][8]}

Methodology:

- **Sample Saturation:** A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known and controlled flow rate through or over a sample of the ester maintained at a constant temperature. The gas stream becomes saturated with the vapor of the substance.
- **Vapor Collection:** The saturated gas stream is then passed through a cold trap or an absorption tube where the vapor of the ester is condensed or absorbed.
- **Quantification:** The amount of the condensed or absorbed substance is determined gravimetrically or by a suitable analytical technique like gas chromatography.
- **Vapor Pressure Calculation:** The partial pressure of the substance in the gas stream, which is equal to its vapor pressure at that temperature, is calculated from the amount of substance collected, the volume of the carrier gas passed, and the ideal gas law.
- **Enthalpy of Vaporization Determination:** The measurements are repeated at several different temperatures. The enthalpy of vaporization ($\Delta_{\text{vap}}H$) is then determined from the slope of the plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

Mandatory Visualization

As no specific signaling pathways involving **2-ethylphenyl acetate** were identified in the literature, a logical workflow diagram for the determination of its thermochemical properties is presented below. This diagram illustrates the interplay between experimental and computational approaches.



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Caption: A logical workflow for determining the thermochemical properties of **2-Ethylphenyl Acetate**.

Conclusion

This technical guide highlights the current state of knowledge regarding the thermochemical properties of **2-ethylphenyl acetate**. The scarcity of direct experimental data underscores the

need for further research to accurately characterize this compound. The provided methodologies for combustion calorimetry and the transpiration method offer a clear path for experimental determination of its key thermochemical parameters. Furthermore, the outlined workflow emphasizes the synergistic role of computational chemistry in complementing and validating experimental findings. For researchers in drug development and other scientific disciplines, a robust thermochemical dataset for **2-ethylphenyl acetate** will be invaluable for predictive modeling, process optimization, and safety assessments.

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